奥法酰胺 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Orfamide A interacts with various biomolecules, playing a significant role in biochemical reactions. It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii . This interaction leads to deflagellation of the algal cells, rendering them immobile .

Cellular Effects

Orfamide A has a profound impact on various types of cells and cellular processes. It influences cell function by triggering an increase in cytosolic Ca2+ . This leads to deflagellation of the algal cells, rendering them immobile . It also blocks appressoria formation in M. oryzae isolates and reduces the number of sporulating blast lesions in M. oryzae-infected plants .

Molecular Mechanism

The mechanism of action of Orfamide A is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii , which leads to deflagellation of the algal cells .

准备方法

化学反应分析

反应类型: 奥法酰胺A经历各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 反应通常在受控温度和pH条件下进行,以确保化合物的稳定性 .

相似化合物的比较

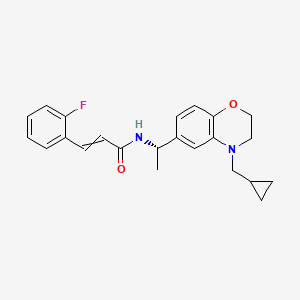

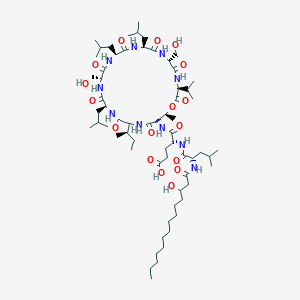

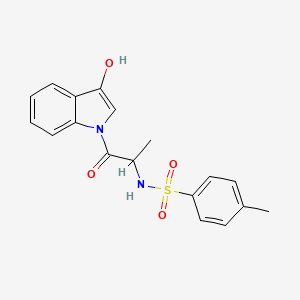

奥法酰胺A是环状脂肽的一组化合物的一部分,其中包括奥法酰胺B、C、D、E、F、G、H、J、K、L和M . 这些化合物具有相似的结构,但在氨基酸序列和脂肪酸尾部方面有所不同 .

独特性: 奥法酰胺A的独特之处在于其特定的构型,其中包括D-Leu5残基和3R-羟基脂肪酸尾部 . 这种构型对其生物活性至关重要,使其区别于其他类似化合物 .

类似化合物的清单:

- 奥法酰胺B

- 奥法酰胺C

- 奥法酰胺D

- 奥法酰胺E

- 奥法酰胺F

- 奥法酰胺G

- 奥法酰胺H

- 奥法酰胺J

- 奥法酰胺K

- 奥法酰胺L

- 奥法酰胺M

奥法酰胺A独特的结构和多样的应用使其成为各个科学领域备受关注的化合物。

属性

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOLBAYDTRBYBA-NZZMYBQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H114N10O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/new.no-structure.jpg)

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)